(R)-度洛西汀

描述

Synthesis Analysis

The synthesis of duloxetine involves multiple steps, starting from precursor molecules to achieve its final structure. While specific synthesis routes can vary, they typically involve the formation of the central pharmacophore and the attachment of side chains crucial for its activity. The process demands precision in controlling reaction conditions to ensure the selectivity of the product (Carter & McCormack, 2009).

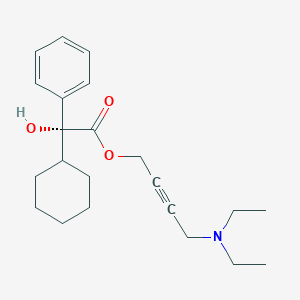

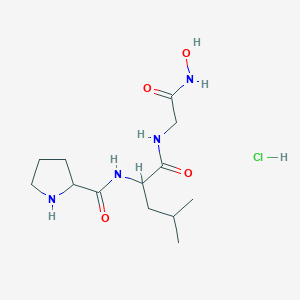

Molecular Structure Analysis

Duloxetine's molecular structure is key to its function as an SNRI. Its structure allows for the potent and selective inhibition of serotonin and norepinephrine reuptake, with minimal effect on other neurotransmitter systems. This specificity is attributed to its interaction with transporter proteins, where it binds with high affinity to prevent the reuptake of these neurotransmitters (Carter & McCormack, 2009).

Chemical Reactions and Properties

Duloxetine's chemical stability and reactivity are influenced by its structural features, including its aromatic ring and the amine functional group. These features contribute to its pharmacokinetics, such as its metabolism predominantly by cytochrome P450 enzymes in the liver and its subsequent excretion. The drug's design ensures a balance between lipophilicity and hydrophilicity, optimizing its absorption and distribution (Carter & McCormack, 2009).

Physical Properties Analysis

The physical properties of duloxetine, such as solubility and melting point, play a crucial role in its formulation and efficacy as a medication. Its solubility in water and organic solvents affects its absorption and bioavailability, while its melting point can influence the stability and storage conditions of the drug. These properties are considered in the development of duloxetine's dosage forms (Knadler et al., 2011).

Chemical Properties Analysis

Duloxetine's chemical properties, including its pKa and logP values, determine its pharmacodynamics and interaction with biological targets. The drug's ability to cross the blood-brain barrier is partly due to these chemical properties, facilitating its therapeutic effects in the central nervous system. Furthermore, its interactions with cytochrome P450 enzymes affect its metabolism and potential drug-drug interactions (Knadler et al., 2011).

科学研究应用

镇痛作用:研究表明,R-度洛西汀和N-甲基度洛西汀对术后疼痛有很高的疗效,提示其作为新型镇痛药的潜力 (王等,2016).

抗抑郁样作用:度洛西汀减少了强迫游泳试验中的不动时间,表明其具有抗抑郁样作用,这可能涉及阻断NMDA受体或抑制NO (佐姆科夫斯基等,2012)。

糖尿病神经病变和纤维肌痛的治疗:度洛西汀可有效治疗糖尿病周围神经病变、纤维肌痛和抑郁症中的疼痛性躯体症状 (伦等,2014)。它还改善了抑郁大鼠的行为活动,并显示出比其悬浮形式更高的生物利用度 (辛杜等,2018)。

通过钠通道阻滞的镇痛作用:度洛西汀优先阻断晚期Nav1.7 Na+电流,这可能部分解释其镇痛作用 (王等,2010)。

与其他药物的相互作用:作为CYP2D6的底物和抑制剂,度洛西汀可以影响其他药物的药代动力学 (斯金纳等,2003)。

重度抑郁症的治疗:度洛西汀可有效治疗重度抑郁症的急性期,具有显著的缓解概率 (德特克等,2004)。

用于压力性尿失禁:度洛西汀在治疗压力性尿失禁女性方面显示出疗效和耐受性 (德莫乔夫斯基等,2003)。

广泛性焦虑症管理:它是广泛性焦虑症(GAD)的有效一线治疗选择 (卡特和麦克科马克,2009)。

作用机制

Duloxetine inhibits serotonin and norepinephrine reuptake, thus combining two therapeutic mechanisms in one agent to treat depression and anxiety. As well, duloxetine enhances dopamine levels within the prefrontal cortex . The mechanism of action behind the increase in dopamine levels involves the inhibition of norepinephrine transporters .

安全和危害

Generally, duloxetine is safe and well-tolerated across indications, with few reported serious side effects. Common adverse events are consistent with the pharmacology of the molecule and are mainly referable to the gastrointestinal and the nervous systems . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Treatment-resistant depression continues to challenge mental health care providers, and further relevant research involving newer drugs is warranted to improve the quality of life of patients with the disorder . Future studies need to replicate findings in larger samples with longer observation periods using the double-blind RCT designs .

属性

IUPAC Name |

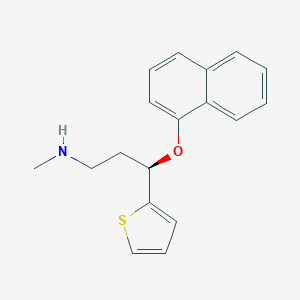

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151424 | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-duloxetine | |

CAS RN |

116539-60-7 | |

| Record name | (R)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duloxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DULOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK9VOT90JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)